molecular formula C10H8BrNO2 B12996501 6-Bromo-8-methoxyquinolin-3-ol

6-Bromo-8-methoxyquinolin-3-ol

Cat. No.: B12996501
M. Wt: 254.08 g/mol
InChI Key: FFQKEGQGIOUTOC-UHFFFAOYSA-N
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Description

6-Bromo-8-methoxyquinolin-3-ol is a quinoline derivative with a bromine atom at the 6th position, a methoxy group at the 8th position, and a hydroxyl group at the 3rd position. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-8-methoxyquinolin-3-ol typically involves the bromination of 8-methoxyquinoline followed by hydroxylation. One common method involves the use of bromine in chloroform to introduce the bromine atom at the 6th position. The hydroxyl group can be introduced using various hydroxylating agents under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale bromination and hydroxylation reactions. These methods are optimized for high yield and purity, using efficient catalysts and reaction conditions to minimize by-products and waste .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-8-methoxyquinolin-3-ol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Bromo-8-methoxyquinolin-3-ol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Bromo-8-methoxyquinolin-3-ol involves its interaction with various molecular targets. It can inhibit enzymes by binding to their active sites, disrupt cellular processes by interacting with DNA, and induce oxidative stress by generating reactive oxygen species. These interactions lead to its antimicrobial and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-8-methoxyquinoline: Lacks the hydroxyl group at the 3rd position.

    8-Methoxyquinoline: Lacks both the bromine atom and the hydroxyl group.

    6-Bromoquinoline: Lacks the methoxy and hydroxyl groups.

Uniqueness

6-Bromo-8-methoxyquinolin-3-ol is unique due to the presence of all three functional groups (bromine, methoxy, and hydroxyl), which contribute to its diverse chemical reactivity and biological activity. This combination of functional groups allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound in scientific research and industrial applications .

Properties

Molecular Formula

C10H8BrNO2

Molecular Weight

254.08 g/mol

IUPAC Name

6-bromo-8-methoxyquinolin-3-ol

InChI

InChI=1S/C10H8BrNO2/c1-14-9-4-7(11)2-6-3-8(13)5-12-10(6)9/h2-5,13H,1H3

InChI Key

FFQKEGQGIOUTOC-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=CC(=C1)Br)C=C(C=N2)O

Origin of Product

United States

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